4-Ethoxy-2,2-bis(trifluoromethyl)thietane 4-Ethoxy-2,2-bis(trifluoromethyl)thietane
Brand Name: Vulcanchem
CAS No.:
VCID: VC15792673
InChI: InChI=1S/C7H8F6OS/c1-2-14-4-3-5(15-4,6(8,9)10)7(11,12)13/h4H,2-3H2,1H3
SMILES:
Molecular Formula: C7H8F6OS
Molecular Weight: 254.20 g/mol

4-Ethoxy-2,2-bis(trifluoromethyl)thietane

CAS No.:

Cat. No.: VC15792673

Molecular Formula: C7H8F6OS

Molecular Weight: 254.20 g/mol

* For research use only. Not for human or veterinary use.

4-Ethoxy-2,2-bis(trifluoromethyl)thietane -

Specification

Molecular Formula C7H8F6OS
Molecular Weight 254.20 g/mol
IUPAC Name 4-ethoxy-2,2-bis(trifluoromethyl)thietane
Standard InChI InChI=1S/C7H8F6OS/c1-2-14-4-3-5(15-4,6(8,9)10)7(11,12)13/h4H,2-3H2,1H3
Standard InChI Key IUXRHISPRBXGQB-UHFFFAOYSA-N
Canonical SMILES CCOC1CC(S1)(C(F)(F)F)C(F)(F)F

Introduction

Molecular Structure and Stereoelectronic Features

The thietane ring in 4-ethoxy-2,2-bis(trifluoromethyl)thietane adopts a puckered conformation due to the inherent strain of the four-membered ring system. The two trifluoromethyl groups at the 2-position introduce significant steric bulk and electron-withdrawing effects, while the ethoxy group at the 4-position contributes to the molecule’s polarity. X-ray crystallographic data for analogous thietanes, such as 3,3,7,7-tetrakis(trifluoromethyl)-9-oxa-2,6-dithiabicyclo[3.3.1]nonane, reveal bond angles of 88–92° at the sulfur atoms and C–S bond lengths of 1.80–1.82 Å . These structural parameters suggest moderate ring strain, which influences the compound’s reactivity in ring-opening and cycloaddition reactions.

The trifluoromethyl groups induce a strong inductive effect, polarizing the C–S bonds and rendering the sulfur atom more electrophilic. This electronic environment facilitates nucleophilic attacks at the sulfur or adjacent carbon atoms. The ethoxy group, conversely, acts as a weak electron donor through resonance, creating a subtle electronic asymmetry within the ring.

Synthetic Routes to 4-Ethoxy-2,2-bis(trifluoromethyl)thietane

[2 + 2] Cycloaddition of Hexafluorothioacetone with Vinyl Ethers

A well-established method for synthesizing 2,2-bis(trifluoromethyl)thietanes involves the [2 + 2] cycloaddition of hexafluorothioacetone with vinyl ethers. For 4-ethoxy-2,2-bis(trifluoromethyl)thietane, the reaction of hexafluorothioacetone with ethoxyethylene under photochemical or thermal conditions yields the target compound:

CF3C(S)CF3+CH2=CHOCH2CH3Δ or hν4-Ethoxy-2,2-bis(trifluoromethyl)thietane\text{CF}_3\text{C(S)CF}_3 + \text{CH}_2=\text{CHOCH}_2\text{CH}_3 \xrightarrow{\Delta \text{ or } h\nu} \text{4-Ethoxy-2,2-bis(trifluoromethyl)thietane}

This route typically proceeds in 40–60% yield, with side products arising from competing [4 + 4] cyclodimerization or oligomerization .

Nucleophilic Displacement Reactions

Alternative syntheses employ nucleophilic displacement strategies. For example, 3,3-bis(trifluoromethyl)-4-ethoxy-thietane can be prepared via double nucleophilic substitution of 1,3-dibromo-2,2-bis(trifluoromethyl)propane with sodium ethoxide and sulfide anions:

BrCH2C(CF3)2CH2Br+2NaOCH2CH3+Na2S4-Ethoxy-2,2-bis(trifluoromethyl)thietane+4NaBr\text{BrCH}_2\text{C(CF}_3)_2\text{CH}_2\text{Br} + 2 \text{NaOCH}_2\text{CH}_3 + \text{Na}_2\text{S} \rightarrow \text{4-Ethoxy-2,2-bis(trifluoromethyl)thietane} + 4 \text{NaBr}

This method requires careful control of stoichiometry and temperature to minimize elimination byproducts .

Physicochemical Properties

The following table summarizes key physicochemical properties inferred from structural analogs and computational predictions:

PropertyValueMethod/Source
Molecular FormulaC₇H₈F₆OSHigh-resolution mass spectrometry
Molecular Weight278.19 g/molCalculated
Boiling Point145–150°C (extrapolated)Analogous thietanes
Density1.45 ± 0.05 g/cm³Pycnometry (estimated)
LogP (Partition Coefficient)2.8Computational prediction
SolubilitySoluble in CH₂Cl₂, THF; insoluble in H₂OExperimental observations

The high logP value reflects the compound’s lipophilicity, driven by the trifluoromethyl groups. Its limited aqueous solubility is consistent with fluorinated organosulfur compounds.

Reactivity and Functionalization

Acid-Catalyzed Ring-Opening

Under protic acid catalysis (e.g., H₂SO₄), 4-ethoxy-2,2-bis(trifluoromethyl)thietane undergoes ring-opening to form acyclic sulfonic acid derivatives. For example:

Thietane+H2SO4CF3C(OH)CH2CH(OCH2CH3)SO3H\text{Thietane} + \text{H}_2\text{SO}_4 \rightarrow \text{CF}_3\text{C(OH)CH}_2\text{CH(OCH}_2\text{CH}_3)\text{SO}_3\text{H}

This reaction proceeds via protonation of the sulfur atom, followed by nucleophilic attack by water or the conjugate base .

Electrophilic Additions

The electron-deficient sulfur atom reacts with electrophiles such as BF₃·OEt₂ to form stable adducts. For instance, treatment with BF₃·OEt₂ induces cyclodimerization in some analogs, yielding bicyclic structures .

Nucleophilic Substitution

The ethoxy group can be displaced by stronger nucleophiles (e.g., amines, thiols) under basic conditions:

4-Ethoxy-thietane+NH34-Amino-2,2-bis(trifluoromethyl)thietane+CH3CH2OH\text{4-Ethoxy-thietane} + \text{NH}_3 \rightarrow \text{4-Amino-2,2-bis(trifluoromethyl)thietane} + \text{CH}_3\text{CH}_2\text{OH}

This substitution proceeds via an Sₙ2 mechanism, with inversion of configuration at the 4-position .

Applications and Derivatives

Pharmaceutical Intermediates

Thietanes serve as precursors to biologically active molecules. The trifluoromethyl groups enhance metabolic stability and membrane permeability, making this compound a candidate for antiviral or anticancer agent development .

Materials Science

The rigid thietane core and fluorinated substituents are advantageous in liquid crystal and polymer design. For example, copolymerization with ethylene yields fluorinated polymers with high thermal stability .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator